![molecular formula C12H13FN2O4 B2821798 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid CAS No. 1396962-29-0](/img/structure/B2821798.png)
4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid” is a chemical compound with the CAS Number: 1396962-29-0 . It has a molecular weight of 268.24 and its IUPAC name is N2- (4-fluorobenzoyl)glutamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FN2O4/c13-8-3-1-7 (2-4-8)11 (17)15-9 (12 (18)19)5-6-10 (14)16/h1-4,9H,5-6H2, (H2,14,16) (H,15,17) (H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.24 and is typically found in powder form . It’s stored at room temperature . More specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Properties of Polymers
Research into the synthesis and properties of ortho-linked polyamides has utilized compounds related to 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid. These polyamides, prepared from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, exhibited noncrystalline characteristics, solubility in polar solvents, and the ability to form transparent, flexible, and tough films. The inherent viscosities of these new polyamides ranged from 0.52–2.60 dl g−1, with most showing high glass transition temperatures (over 200°C) and significant thermal stability, as evidenced by 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000).
Carbamoyl Anion Addition to Nitrones
In organic synthesis, the addition of carbamoyl anions derived from N,N-disubstituted formamides and LDA to N-tert-butyl nitrones has been described, providing a direct route to α-(N-hydroxy)amino amides. This method, demonstrating good diastereoselectivity, allows for the derivatization of the products, offering pathways to explore novel synthetic routes and potentially new therapeutic agents (Reeves et al., 2014).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazol and cinchoninic acid derivatives, including compounds structurally related to 4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid, have been studied for their immunosuppressive properties. These derivatives exhibit inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, which is essential for normal immune cell functions. This inhibition suggests potential applications in the treatment of autoimmune diseases and organ transplantation (Knecht & Löffler, 1998).
Metabolic Engineering for Chemical Production
The metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks highlights the potential of biotechnological applications involving related compounds. By enhancing anaerobic operation of the oxidative tricarboxylic acid cycle, E. coli strains were developed to produce BDO, an important commodity chemical, demonstrating a systems-based approach to strain design and development (Yim et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-amino-2-[(4-fluorobenzoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJDSOLGULFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.